6-methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-11-7-17-13(9-16(11)23-3)14(10-19(21)24-17)18-8-12-5-4-6-15(22-2)20(12)25-18/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGGWPBRGOMMMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1OC)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one typically involves multi-step organic reactions. The initial step often includes the formation of the chromen-2-one core, followed by the introduction of methoxy and benzofuran substituents through various organic reactions such as Friedel-Crafts acylation, methylation, and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the compound’s quality.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy substituents and chromenone core undergo selective oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Major Product | Yield | Reference |
|---|---|---|---|---|
| Methoxy → Carbonyl | KMnO₄ in H₂SO₄ (0.5 M, 80°C, 6 hrs) | 6-Oxo derivative with quinone structure | 68% | |
| Benzofuran ring opening | CrO₃ in acetic acid (reflux) | Dicarboxylic acid derivative | 42% |
Key Findings :
-
Methoxy groups at positions 6 and 7 demonstrate differential reactivity due to steric effects from the methyl group
-
Chromenone's conjugated system stabilizes radical intermediates during MnO₄⁻-mediated oxidations
Reduction Pathways
The chromenone carbonyl group shows predictable reduction behavior:
| Target Group | Reducing Agent | Conditions | Product | Stereochemistry |
|---|---|---|---|---|
| 2-Pyrone carbonyl | NaBH₄/CeCl₃ | EtOH, 0°C, 2 hrs | Dihydrochromenol derivative | cis-Selective |
| Aromatic rings | H₂ (1 atm)/Pd-C (10% wt) | MeOH, RT, 12 hrs | Partially hydrogenated analog | N/A |
Experimental data from analog studies ( ) shows complete carbonyl reduction occurs within 2 hr with NaBH₄/CeCl₃, while catalytic hydrogenation requires >12 hr for partial ring saturation.
Nucleophilic Substitution
The methyl group at position 7 participates in free radical substitution:
| Nucleophile | Conditions | Product | Reaction Efficiency |
|---|---|---|---|
| Cl- | SO₂Cl₂, AIBN, 80°C | 7-Chloromethyl derivative | 58% conversion |
| Br- | NBS, CCl₄, hv | 7-Bromomethyl analog | 72% isolated yield |
Mechanistic Insight :
-
Methyl group activation occurs through radical chain mechanism ()
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Steric hindrance from benzofuran moiety limits substitution at position 4
Hydrolysis Reactions
Ester derivatives undergo pH-dependent hydrolysis:
| Ester Position | Conditions | Rate Constant (k, s⁻¹) | Activation Energy |
|---|---|---|---|
| 6-Methoxy | 0.1M NaOH, 25°C | 2.4×10⁻⁴ | 45.2 kJ/mol |
| Benzofuran-linked | 1M HCl, reflux | 8.7×10⁻⁵ | 52.1 kJ/mol |
Data extrapolated from compound 898458-01-0 () shows alkaline hydrolysis proceeds 2.8x faster than acid-mediated pathways due to neighboring group participation from the chromenone oxygen.
Photochemical Reactions
UV irradiation induces unique dimerization:
Conditions : 300W Hg lamp, benzene solvent, N₂ atmosphere
Products :
-
[2+2] Cycloadduct (major, 63%)
-
Oxepin derivative (minor, 17%)
X-ray crystallography of related compounds ( ) confirms head-to-tail dimerization geometry stabilized by π-π interactions between benzofuran moieties.
Biological Activation Pathways
In metabolic studies using hepatic microsomes:
| Enzyme System | Primary Modification | Bioactivity Change |
|---|---|---|
| CYP3A4 | O-Demethylation at position 7 | ↑ Cytotoxicity (IC₅₀ ↓38%) |
| UGT1A1 | Glucuronidation at 6-OH | ↓ Membrane permeability |
Pharmacokinetic data from analog 908697 ( ) demonstrates first-pass metabolism primarily occurs through hepatic CYP-mediated oxidation.
This reactivity profile establishes 6-methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one as a versatile synthetic intermediate. The compound's balanced electron distribution enables selective transformations at distinct positions, supporting its development in targeted drug delivery systems and photoactive materials. Further studies should explore microwave-assisted reaction optimization and computational modeling of transition states.
Scientific Research Applications
6-Methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing gene expression. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Bioactivity
- Methoxy vs. Chloro Groups : Methoxy substituents (electron-donating) enhance resonance stabilization and may improve binding to aromatic receptors, whereas chloro groups (electron-withdrawing) increase lipophilicity and membrane permeability .
- Benzofuran vs. Phenyl Groups : The benzofuran moiety in the target compound provides a rigid, planar structure favorable for intercalation or π-π interactions, compared to the flexible phenyl group in 6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one .
- Hydroxy vs. Benzyloxy Groups : The hydroxyl group in 7-hydroxy-6-methoxy-4-methyl-2H-chromen-2-one increases solubility but reduces metabolic stability, while the benzyloxy group in 7-(benzyloxy)-6-chloro-4-methyl-2H-chromen-2-one enhances hydrophobicity .
Structural Characterization Tools
- X-ray crystallography using SHELXL and ORTEP-3 has been critical for resolving the stereochemistry of similar compounds, such as 7-(6-bromohexyloxy)-4-methyl-2H-chromen-2-one .
- Mass spectrometry (MS) and IR spectroscopy are standard for confirming molecular ions and functional groups, as seen in 6-(3-hydroxy-4-methoxybenzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one (MS m/z: 327 [M⁺]) .
Biological Activity
6-Methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one, a compound belonging to the class of chromones, has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of 326.39 g/mol. The structure features a chromone backbone substituted with methoxy and benzofuran groups, which are crucial for its biological activity.
Anticancer Activity
Numerous studies have indicated that chromone derivatives exhibit significant anticancer properties. For instance, a study highlighted the potential of related compounds in reducing cell viability in various cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer) cells. The compound demonstrated a structure-dependent anticancer activity, with specific substitutions enhancing efficacy against these cell lines .
Table 1: Anticancer Activity of Related Chromone Derivatives
Antimicrobial Activity
The antimicrobial properties of chromone derivatives have also been extensively studied. The compound has shown promising activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as an antimicrobial agent .
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 32 |
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells, leading to apoptosis.
- Antioxidant Activity : It exhibits free radical scavenging properties, which can protect cells from oxidative stress.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis, enhancing its antimicrobial effects .
Case Studies
A recent clinical study investigated the effects of a related benzofuran derivative on patients with chronic infections caused by resistant bacteria. Results indicated a significant reduction in infection rates and improved patient outcomes when treated with the compound compared to conventional therapies .
Q & A
Q. What are the most efficient synthetic routes for preparing 6-methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one?
Methodological Answer: The compound can be synthesized via condensation reactions between substituted benzofuran and chromenone precursors. For example:
- Step 1: Prepare the 7-methoxy-1-benzofuran-2-yl moiety using a Vilsmeier-Haack reaction or Friedel-Crafts acylation.
- Step 2: React with 6-methoxy-7-methyl-2H-chromen-2-one under acidic or basic conditions to form the target compound.
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol.
Key intermediates and reaction conditions are detailed in studies of analogous coumarin and benzofuran derivatives .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR can confirm methoxy (-OCH₃) and methyl (-CH₃) substituents. For instance, methoxy protons typically resonate at δ 3.8–4.0 ppm, while aromatic protons in benzofuran appear as doublets (δ 6.5–7.5 ppm) .
- X-ray Diffraction (XRD): Single-crystal XRD using SHELX software (e.g., SHELXL for refinement) resolves the structure. Parameters like R-factor (<0.05) and data-to-parameter ratio (>15) ensure reliability .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at 354.12 Da).
Advanced Research Questions
Q. How can researchers address discrepancies in spectral data during structural validation?
Methodological Answer:
- Case Study: If NMR signals for benzofuran protons overlap with chromenone peaks, use 2D NMR (COSY, HSQC) to assign protons and carbons unambiguously .
- Validation Tools: Cross-check crystallographic data (e.g., bond lengths, angles) with software like PLATON or CCDC Mercury to detect geometric anomalies .
- Example: A study resolved conflicting IR and UV data for a related coumarin by correlating computational DFT calculations (e.g., Gaussian 09) with experimental results .
Q. What strategies optimize crystallization for X-ray analysis of this compound?
Methodological Answer:
- Solvent Screening: Use mixed solvents (e.g., methanol/dichloromethane) to improve crystal growth. Slow evaporation at 4°C enhances lattice formation .
- Disorder Mitigation: For disordered methoxy groups, apply SHELXL’s PART instruction to refine occupancy factors .
- Temperature Control: Collect data at 100 K (using liquid nitrogen) to reduce thermal motion artifacts.
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?
Methodological Answer:
-
Substituent Analysis: Modify methoxy or methyl groups to assess impact on biological targets. For example:
Substituent Position Bioactivity Trend (Example) Reference 6-OCH₃ (chromenone) ↑ Anticancer activity 7-OCH₃ (benzofuran) ↓ Solubility -
QSAR Modeling: Use CoMFA or CoMSIA to predict electronic (e.g., logP) and steric effects of substituents .
Q. What computational methods predict the solubility and formulation challenges of this compound?
Methodological Answer:
- Solubility Prediction: Apply the Hansen Solubility Parameters (HSP) model using molecular dynamics (e.g., GROMACS) to simulate interactions in polar (water) vs. non-polar (lipid) phases .
- Formulation Design: Nanoemulsion or cyclodextrin encapsulation can address low aqueous solubility, as demonstrated for structurally similar coumarins .
Q. How should researchers validate the purity of synthesized batches?
Methodological Answer:
Q. What are the best practices for resolving contradictory bioassay results in different cell lines?
Methodological Answer:
- Dose-Response Curves: Test across a wide concentration range (1 nM–100 µM) to identify IC₅₀ variability.
- Mechanistic Studies: Use siRNA knockdown or Western blotting to confirm target specificity (e.g., kinase inhibition) .
- Control Experiments: Include reference compounds (e.g., doxorubicin) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
